molecular formula C10H18O2 B14613081 3-(Dimethoxymethyl)-1-methylcyclohexene CAS No. 57279-10-4

3-(Dimethoxymethyl)-1-methylcyclohexene

Cat. No.: B14613081
CAS No.: 57279-10-4
M. Wt: 170.25 g/mol
InChI Key: MWWZNXHBLHFQCV-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-1-methylcyclohexene is an organic compound characterized by a cyclohexene ring substituted with a dimethoxymethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)-1-methylcyclohexene typically involves the reaction of 1-methylcyclohexene with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds via an electrophilic addition mechanism, where the formaldehyde dimethyl acetal acts as the electrophile, and the 1-methylcyclohexene serves as the nucleophile.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions result in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or aminated cyclohexenes

Scientific Research Applications

3-(Dimethoxymethyl)-1-methylcyclohexene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving oxidation and reduction processes.

    Medicine: Research into potential pharmaceutical applications is ongoing, with studies focusing on its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-1-methylcyclohexene involves its interaction with various molecular targets. In oxidation reactions, the compound acts as a substrate for oxidizing agents, leading to the formation of ketones or carboxylic acids. In reduction reactions, it serves as a substrate for reducing agents, resulting in the formation of alcohols. The pathways involved in these reactions include electrophilic addition, nucleophilic substitution, and catalytic hydrogenation.

Comparison with Similar Compounds

    Dimethoxymethane: A simpler compound with similar functional groups but lacking the cyclohexene ring.

    1-Methylcyclohexene: A structurally similar compound without the dimethoxymethyl group.

    Formaldehyde Dimethyl Acetal: A precursor used in the synthesis of 3-(Dimethoxymethyl)-1-methylcyclohexene.

Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and a dimethoxymethyl group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.

Properties

CAS No.

57279-10-4

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-(dimethoxymethyl)-1-methylcyclohexene

InChI

InChI=1S/C10H18O2/c1-8-5-4-6-9(7-8)10(11-2)12-3/h7,9-10H,4-6H2,1-3H3

InChI Key

MWWZNXHBLHFQCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CCC1)C(OC)OC

Origin of Product

United States

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